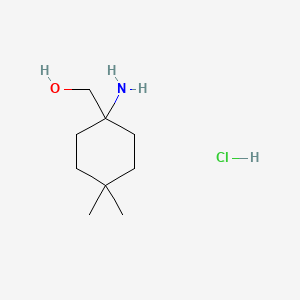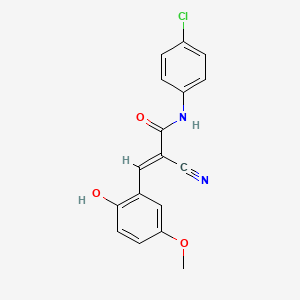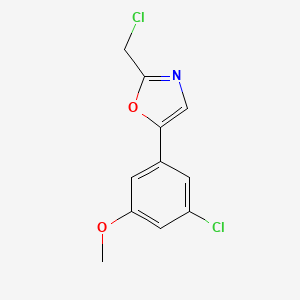![molecular formula C11H10N4O2 B13553009 3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, especially in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, it prevents the phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the piperidinedione moiety.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione is unique due to the presence of the piperidinedione moiety, which imparts distinct chemical and biological properties. This moiety enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10N4O2 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
3-pyrazolo[3,4-b]pyridin-1-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-9-4-3-8(11(17)14-9)15-10-7(6-13-15)2-1-5-12-10/h1-2,5-6,8H,3-4H2,(H,14,16,17) |
Clé InChI |
FHGBLQVJSPPDLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C3=C(C=CC=N3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


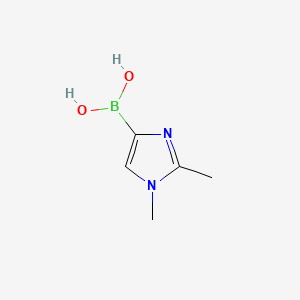
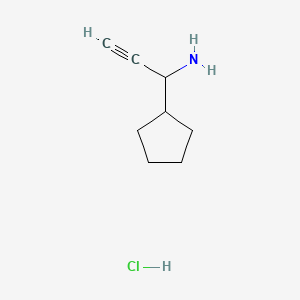
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)



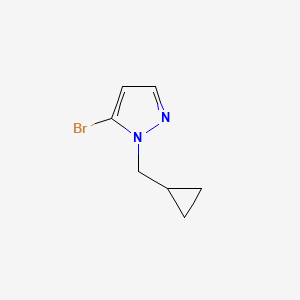
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
